Methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate
CAS No.: 869650-64-6
Cat. No.: VC8303355
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 869650-64-6 |
---|---|
Molecular Formula | C16H14N2O2 |
Molecular Weight | 266.29 g/mol |
IUPAC Name | methyl 1-(pyridin-3-ylmethyl)indole-2-carboxylate |
Standard InChI | InChI=1S/C16H14N2O2/c1-20-16(19)15-9-13-6-2-3-7-14(13)18(15)11-12-5-4-8-17-10-12/h2-10H,11H2,1H3 |
Standard InChI Key | HUFXUVDHYBBXIZ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=CC=CC=C2N1CC3=CN=CC=C3 |
Canonical SMILES | COC(=O)C1=CC2=CC=CC=C2N1CC3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 266.29 g/mol . Its structure consists of an indole ring (a bicyclic system comprising a benzene ring fused to a pyrrole ring) substituted at the 1-position with a pyridin-3-ylmethyl group and at the 2-position with a methyl ester (Figure 1). The indole core contributes aromaticity and planar rigidity, while the pyridine ring introduces a basic nitrogen atom capable of hydrogen bonding.
Stereoelectronic Properties
The molecule’s electronic profile is influenced by the electron-rich indole system and the electron-withdrawing ester group. The pyridine nitrogen () remains largely unprotonated under physiological conditions, enabling interactions with biological targets via lone-pair donation. Computed descriptors include an XLogP3-AA value of 2.7, indicating moderate lipophilicity, and a polar surface area of 55.6 Ų, suggesting moderate membrane permeability .
Spectral and Computational Data
Synthetic Methodologies
Core Indole Synthesis
The indole scaffold is typically constructed via the Hemetsberger indole synthesis, which involves thermolysis of azido acrylates derived from o-tolualdehyde and ethyl 2-azidoacetate . For this compound, the 4-methylindole intermediate is functionalized at the 1-position through alkylation with 3-(bromomethyl)pyridine under basic conditions (Scheme 1) .
Optimization Challenges
Key challenges include regioselective alkylation at the indole’s 1-position and minimizing N-oxide formation at the pyridine ring. Yields for analogous reactions range from 25% to 92%, depending on the coupling agents (e.g., HATU, EDCI) and bases (e.g., DIPEA, NaH) employed .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous Solubility: <10 µM at pH 7.4 (predicted), necessitating formulation enhancements for biological testing .
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Metabolic Stability: High clearance in mouse liver microsomes (MLM) due to ester hydrolysis and pyridine N-oxidation .
Druglikeness Metrics
Property | Value | Relevance |
---|---|---|
Molecular Weight | 266.29 g/mol | Compliant with Lipinski’s Rule |
XLogP3-AA | 2.7 | Moderate lipophilicity |
Hydrogen Bond Acceptors | 3 | Favorable for membrane permeation |
PSA | 55.6 Ų | Balanced for absorption |
Table 1. Computed druglikeness parameters for methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate .
Pharmacological Investigations
Antiparasitic Screening
Industrial and Research Applications
Medicinal Chemistry Intermediate
The compound serves as a precursor for:
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Sulfonamide Derivatives: Via coupling with aryl sulfonyl chlorides to enhance solubility .
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Amide Analogs: Replacement of the methyl ester with primary amides improves metabolic stability .
Materials Science Applications
Pyridine-containing indoles are explored as:
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